Ethenylcarbamyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenylcarbamyl azide is an organic compound characterized by the presence of an azide group attached to a carbamyl group, which is further connected to an ethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethenylcarbamyl azide can be synthesized through the reaction of ethenyl isocyanate with sodium azide in the presence of a catalyst such as zinc chloride. The reaction typically occurs in an organic solvent like acetonitrile at room temperature, completing within a few minutes . This method avoids the use of hazardous hydrazoic acid, making it safer and more convenient.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors are often employed to maintain consistent reaction conditions and improve safety by minimizing the handling of reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
Ethenylcarbamyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Reduction Reactions: This compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Rearrangement Reactions: The compound can undergo Curtius rearrangement, leading to the formation of isocyanates and subsequent products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Rearrangement: Thermal or photolytic conditions to induce Curtius rearrangement.
Major Products
Substitution: Formation of substituted carbamyl azides.
Reduction: Formation of primary amines.
Rearrangement: Formation of isocyanates and subsequent derivatives.
Wissenschaftliche Forschungsanwendungen
Ethenylcarbamyl azide has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of ethenylcarbamyl azide involves its reactivity as an azide compound. The azide group can undergo nucleophilic substitution, reduction, and rearrangement reactions, leading to the formation of various reactive intermediates. These intermediates can further react with other molecules, facilitating the synthesis of complex organic compounds . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Vergleich Mit ähnlichen Verbindungen
Ethenylcarbamyl azide can be compared with other carbamyl azides and organic azides:
N-Methylcarbamyl azide: Similar in structure but with a methyl group instead of an ethenyl group.
Phenyl azide: Contains a phenyl group instead of a carbamyl group.
Allyl azide: Contains an allyl group instead of an ethenyl group.
This compound is unique due to its specific structure, which imparts distinct reactivity and applications compared to other azides.
Eigenschaften
CAS-Nummer |
823810-44-2 |
---|---|
Molekularformel |
C3H4N4O |
Molekulargewicht |
112.09 g/mol |
IUPAC-Name |
1-diazo-3-ethenylurea |
InChI |
InChI=1S/C3H4N4O/c1-2-5-3(8)6-7-4/h2H,1H2,(H,5,8) |
InChI-Schlüssel |
ZGFCNEBGDMOSTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CNC(=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.